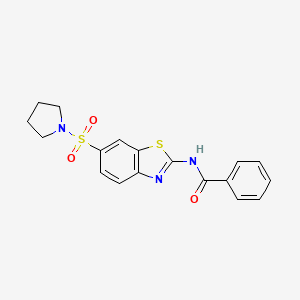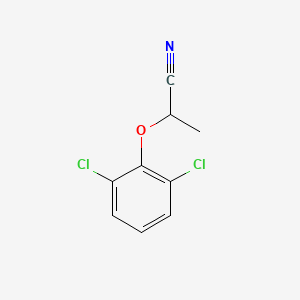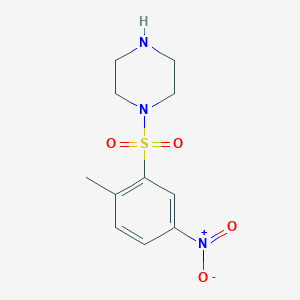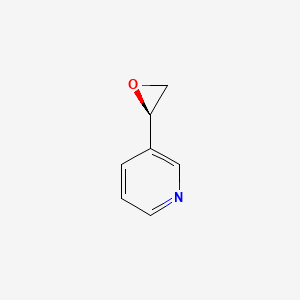
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzothiazole ring, and a benzamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and rings . The pyrrolidine ring, a type of nitrogen-containing heterocycle, is known for its versatility in drug design due to its ability to explore the pharmacophore space efficiently .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of a sulfonyl group could influence its solubility, while the benzothiazole and benzamide groups could impact its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
- A study explored the synthesis of derivatives related to your compound of interest and evaluated their antibacterial and antifungal activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Patel & Agravat, 2007).
Pharmacological Evaluation
- Research has been conducted on benzothiazol-2-yl benzamides, which are structurally similar to your compound, for their potential in treating seizures. These compounds have shown promise in anticonvulsant activity without notable neurotoxicity or liver toxicity (Rana et al., 2008).
Histamine-3 Receptor Antagonists
- Derivatives of pyrrolidinyl benzamides, related to your compound, have been synthesized and evaluated as potential histamine-3 receptor antagonists. This research highlights the possible application of such compounds in treating disorders related to neurotransmitter imbalances (Zhou et al., 2012).
Anti-Tumor Agents
- The synthesis and biological evaluation of benzothiazole derivatives, including compounds structurally related to your compound, have demonstrated potent antitumor activities. This suggests a potential avenue for developing new cancer therapies (Yoshida et al., 2005).
Anti-Fatigue Effects
- Research on benzamide derivatives, which share a common structural motif with your compound, has shown anti-fatigue effects in animal models. This could have implications for the development of fatigue-alleviating medications (Wu et al., 2014).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazoles derivatives provide insights into how structural variations can impact the biological activity of these compounds. This is crucial for designing more effective and targeted therapeutic agents (Al-Masoudi et al., 2011).
Antibacterial Screening
- Novel fused imino pyrimido benzothiazole compounds, which are structurally related to your compound, have shown promising antibacterial activity. This opens up possibilities for their use in treating bacterial infections (Kale & Mene, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other anti-tubercular agents, it is possible that it interferes with the bacterial cell wall synthesis or disrupts essential biochemical pathways in the bacteria .
Biochemical Pathways
This could involve inhibition of protein synthesis, disruption of cell wall formation, or interference with DNA replication .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure suggests that it might have good bioavailability due to the increased three-dimensional coverage of the ring .
Result of Action
Given its potential anti-tubercular activity, it may lead to the death of mycobacterium tuberculosis cells, thereby reducing the bacterial load in the host organism .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(13-6-2-1-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIAJOYQJKYDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)
![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)


![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)



![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)